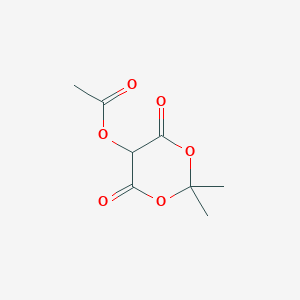
1-((9H-carbazol-4-yl)oxy)-3-(benzylamino)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((9H-carbazol-4-yl)oxy)-3-(benzylamino)propan-2-ol is a complex organic compound that features a carbazole moiety linked to a benzylamino group through a propanol chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-((9H-carbazol-4-yl)oxy)-3-(benzylamino)propan-2-ol typically involves multiple steps, starting with the preparation of the carbazole derivative. The carbazole moiety can be synthesized through a series of reactions including nitration, reduction, and cyclization. The final step involves the coupling of the carbazole derivative with a benzylamino-propanol intermediate under specific reaction conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction parameters and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1-((9H-carbazol-4-yl)oxy)-3-(benzylamino)propan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Conditions for substitution reactions may involve the use of catalysts and solvents such as palladium on carbon and dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-((9H-carbazol-4-yl)oxy)-3-(benzylamino)propan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 1-((9H-carbazol-4-yl)oxy)-3-(benzylamino)propan-2-ol involves its interaction with specific molecular targets. The carbazole moiety can intercalate with DNA, while the benzylamino group can interact with proteins, leading to various biological effects. The compound may also modulate specific signaling pathways, contributing to its therapeutic potential.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(9H-carbazol-9-yl)benzoic acid
- 9H-carbazole-3-carboxylic acid
- 9H-carbazole-1-carboxaldehyde
Uniqueness
1-((9H-carbazol-4-yl)oxy)-3-(benzylamino)propan-2-ol is unique due to its specific structural features, which combine the properties of carbazole and benzylamino groups. This combination enhances its potential for various applications, making it distinct from other similar compounds.
Propiedades
Fórmula molecular |
C22H22N2O2 |
|---|---|
Peso molecular |
346.4 g/mol |
Nombre IUPAC |
1-(benzylamino)-3-(9H-carbazol-4-yloxy)propan-2-ol |
InChI |
InChI=1S/C22H22N2O2/c25-17(14-23-13-16-7-2-1-3-8-16)15-26-21-12-6-11-20-22(21)18-9-4-5-10-19(18)24-20/h1-12,17,23-25H,13-15H2 |
Clave InChI |
HHAFMQYCSVOONT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


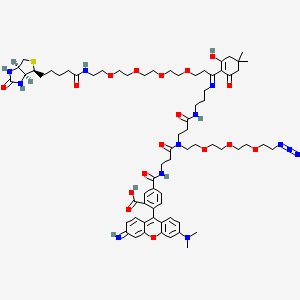
![1-({4-[Chloro(diphenyl)methyl]benzoyl}oxy)pyrrolidine-2,5-dione](/img/structure/B11832519.png)

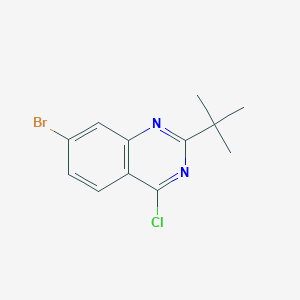
![tert-Butyl (5R)-4-benzyl-5-(hydroxymethyl)-4,7-diazaspiro[2.5]octane-7-carboxylate](/img/structure/B11832532.png)

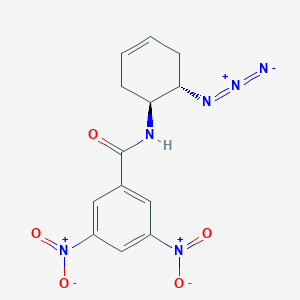
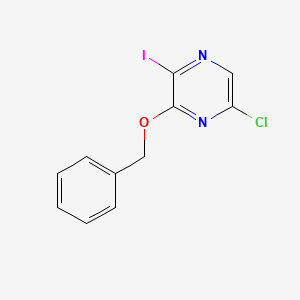
![[(1R)-2,2-Diphenyl-1-(trimethylsilyl)cyclopropyl]methanol](/img/structure/B11832539.png)
![2,4-Dichloro-1-[(2,4-dichlorophenyl)-methoxymethyl]benzene](/img/structure/B11832540.png)
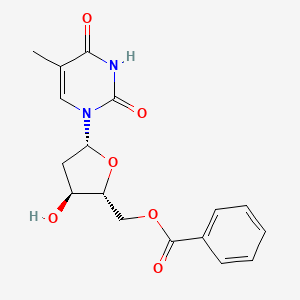
![tert-Butyl (6-chloro-1-methyl-1H-imidazo[4,5-c]pyridin-4-yl)(methyl)carbamate](/img/structure/B11832564.png)
